5-hydroxy-4,7-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one
CAS No.:
Cat. No.: VC14988672
Molecular Formula: C18H23NO3
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23NO3 |
|---|---|
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | 5-hydroxy-4,7-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
| Standard InChI | InChI=1S/C18H23NO3/c1-11-4-6-19(7-5-11)10-14-12(2)8-15-17(18(14)21)13(3)9-16(20)22-15/h8-9,11,21H,4-7,10H2,1-3H3 |
| Standard InChI Key | KMRYAQACALWWIX-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN(CC1)CC2=C(C3=C(C=C2C)OC(=O)C=C3C)O |
Introduction
Synthesis Pathways
Chromen derivatives like this compound are typically synthesized through multi-step organic reactions. One common approach involves:
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Starting Materials: Phenolic compounds and β-ketoesters.
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Cyclization: A Knoevenagel condensation reaction forms the chromen core.
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Functionalization: Introduction of hydroxyl and methyl groups at specific positions using reagents like methyl iodide or dimethyl sulfate.
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Piperidine Substitution: The piperidino-methyl group is introduced via alkylation reactions using piperidine derivatives.
Analytical Data
The following methods are typically used to characterize such compounds:
| Technique | Expected Observations |
|---|---|
| NMR Spectroscopy | Chemical shifts corresponding to aromatic protons, methyl groups, and the piperidine ring |
| Mass Spectrometry | Molecular ion peak at m/z = 289 (calculated for C17H23NO3) |
| IR Spectroscopy | Peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic C=C bonds |
Potential Applications
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Pharmaceutical Development:
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Could be explored as an anticancer or antifungal agent due to its chromen scaffold.
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Piperidine substitution may enhance bioavailability or target-specific binding.
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Chemical Probes:
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May serve as a probe for studying enzyme inhibition or receptor binding.
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Material Science:
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Chromene derivatives are sometimes used in photochromic materials due to their UV absorption properties.
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Limitations and Future Research
While the compound's structure suggests promising applications, further research is needed:
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Detailed pharmacological studies to confirm its activity.
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Toxicological assessments to ensure safety.
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Structural optimization to enhance efficacy and reduce side effects.
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